molecular formula C32H20F10IrN4P B2588265 2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate CAS No. 864163-80-4

2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

Cat. No.: B2588265
CAS No.: 864163-80-4
M. Wt: 873.715
InChI Key: MAJXLEUFVRJYNP-UHFFFAOYSA-N
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Description

The compound 2-(2,4-Difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate (IUPAC name) is a heteroleptic iridium(III) complex with a hexafluorophosphate counterion. Its linear formula is C₃₂H₂₀F₁₀IrN₄P (PubChem CID: 131637026), and it is commonly abbreviated as [Ir(dFppy)₂(bpy)]PF₆, where dFppy denotes 2-(2,4-difluorophenyl)pyridine and bpy is 2,2'-bipyridine . This complex is notable for its use in organic light-emitting diodes (OLEDs) and photocatalysis due to its tunable photophysical properties and thermal stability (>300°C decomposition temperature inferred from analogous compounds) .

Properties

CAS No.

864163-80-4

Molecular Formula

C32H20F10IrN4P

Molecular Weight

873.715

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate

InChI

InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3

InChI Key

MAJXLEUFVRJYNP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzene-6-id-1-ylpyridine with iridium(III) chloride and 2-pyridin-2-ylpyridine in the presence of hexafluorophosphate salts. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale reactors and more stringent control of reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can help optimize the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The iridium center can be oxidized to higher oxidation states, which can be useful in catalytic processes.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of the iridium center.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, ozone, and halogens.

  • Reduction: : Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced forms of the iridium complex, as well as substituted derivatives with different ligands.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Catalysis: : It can be used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and cross-coupling reactions.

  • Biology: : The compound can be used in biological studies to investigate its interactions with biomolecules and potential biological activity.

  • Industry: : The compound can be used in industrial processes, such as in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the iridium center to various ligands and substrates. The iridium center can act as a Lewis acid, facilitating the activation of substrates and promoting catalytic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares the target compound with structurally related iridium(III) complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Emission Wavelength (nm) Thermal Stability (°C) Applications
[Ir(dFppy)₂(bpy)]PF₆ (Target) C₃₂H₂₀F₁₀IrN₄P 801.75 Difluorophenyl, bipyridine ~460–470 (inferred) >300 OLEDs, photocatalysis
[Ir(ppy)₂(bpy)]PF₆ (2-phenylpyridine analog) C₃₂H₂₄F₆IrN₄P 801.75 Phenyl, bipyridine ~520–550 >280 Light-emitting materials
[Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (Methyl-substituted) C₄₂H₄₀F₁₀IrN₄P 1013.98 Difluorophenyl, methylpyridine ~455 >300 High-efficiency OLEDs
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Trifluoromethyl-substituted) C₄₂H₃₄F₁₆IrN₄P 976.95 Difluorophenyl, trifluoromethyl ~450–460 >300 Deep-blue emitters
[Ir(b5ppm)₂(ptz)] (Pyridyl pyrimidine ligand) C₃₄H₃₀IrN₈ ~800 (estimated) Pyrimidine, tetrazole 455–463 >300 Thermally stable OLEDs

Notes:

  • Substituent Effects: Fluorine atoms on the phenyl rings (e.g., dFppy) increase the ligand field strength, leading to blue-shifted emission (~460–470 nm) compared to non-fluorinated analogs like [Ir(ppy)₂(bpy)]PF₆ (520–550 nm) .
  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) groups further blue-shift emission (~450 nm) and enhance electron-transport properties .
  • Thermal Stability: All fluorinated derivatives exhibit decomposition temperatures above 300°C, critical for device longevity .

Photophysical and Electronic Properties

  • Quantum Yield: Fluorinated complexes generally exhibit higher photoluminescence quantum yields (PLQY) due to reduced non-radiative decay. For example, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ achieves PLQY >80% in thin films .
  • Solubility: Hexafluorophosphate salts improve solubility in polar organic solvents (e.g., chloroform), facilitating solution-processing in OLED fabrication .
  • Electrochemical Stability: Cyclic voltammetry studies show that fluorinated ligands stabilize the iridium(III) oxidation state, reducing degradation during electroluminescence .

Biological Activity

The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; iridium(3+); 2-pyridin-2-ylpyridine; hexafluorophosphate is a complex organometallic compound that combines iridium with various organic ligands. Its unique structural features and potential applications in biological systems make it a subject of interest in pharmacological and materials science research.

Chemical Structure and Properties

The molecular formula of this compound is C32H20F10IrN4PC_{32}H_{20}F_{10}IrN_{4}P with a molecular weight of approximately 873.715 g/mol. The structure includes multiple functional groups, notably fluorinated aromatic rings and nitrogen-containing heterocycles, which contribute to its chemical reactivity and biological activity.

Key Structural Features:

FeatureDescription
Iridium CenterActs as a coordination site for ligands, influencing reactivity
Fluorinated Aromatic RingsEnhance lipophilicity and stability
Pyridine LigandsPotential for coordination with biological targets

Anticancer Properties

Research indicates that iridium complexes, including this compound, exhibit significant anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that such complexes can effectively target various cancer cell lines, leading to cell cycle arrest and programmed cell death.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that iridium complexes with pyridine ligands showed enhanced cytotoxicity against breast cancer cells compared to traditional platinum-based drugs. The iridium complex induced higher levels of ROS, leading to increased apoptosis rates in MCF-7 cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Research Findings:
A comparative study highlighted that the iridium complex displayed a minimum inhibitory concentration (MIC) lower than that of common antibiotics, indicating its potential as an alternative antimicrobial agent .

Applications in Photocatalysis

Beyond its biological implications, this compound is being explored for its photocatalytic properties. Iridium complexes are known to facilitate photochemical reactions under light irradiation, making them suitable for applications in organic synthesis and environmental remediation.

Photocatalytic Efficiency:

Reaction TypeEfficiency (%)Reference
Organic Synthesis85%
Water Splitting75%

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